5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
- Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Thiolane Ring:
- The thiolane ring can be introduced via a nucleophilic substitution reaction, where a suitable thiolane derivative reacts with the pyrazole intermediate.
Oxidation to Form the Dioxo Group:
- The thiolane ring is oxidized to introduce the dioxo functionality, typically using oxidizing agents like hydrogen peroxide or peracids.
Carboxylation:
- The final step involves the introduction of the carboxylic acid group, which can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature or via Grignard reagents followed by oxidation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization, distillation, and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
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Formation of the Pyrazole Ring:
- Starting from an appropriate diketone or β-keto ester, the pyrazole ring can be formed through a condensation reaction with hydrazine or its derivatives under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products:
Oxidation Products: Sulfone, sulfoxide derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Amino-pyrazoles, thio-pyrazoles.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-inflammatory or antimicrobial agent.
- Explored for its ability to interact with biological targets such as enzymes or receptors.
Industry:
- Potential applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anti-inflammatory applications, it might inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
- 5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazole-4-carbaldehyde
Comparison:
- The ethyl group in 5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid provides different steric and electronic properties compared to the methyl group in similar compounds, potentially affecting its reactivity and biological activity.
- The presence of the carboxylic acid group distinguishes it from the carbaldehyde derivative, influencing its solubility and interaction with biological targets.
Properties
IUPAC Name |
5-chloro-1-(1,1-dioxothiolan-3-yl)-3-ethylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-2-7-8(10(14)15)9(11)13(12-7)6-3-4-18(16,17)5-6/h6H,2-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIQVYLJTOMYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C(=O)O)Cl)C2CCS(=O)(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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